
1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione is a synthetic organic compound that belongs to the class of phenothiazine derivatives Phenothiazine derivatives are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution Reactions: The phenothiazine core is then subjected to substitution reactions to introduce the pyrrolidin-1-YL and ethane-1,2-dione groups. This can be achieved using reagents such as pyrrolidine and ethyl chloroformate under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用机制
The mechanism of action of 1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. This may include:
Binding to Receptors: The compound may bind to neurotransmitter receptors, modulating their activity.
Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular responses.
相似化合物的比较
Similar Compounds
Chlorpromazine: A phenothiazine derivative used as an antipsychotic medication.
Promethazine: Another phenothiazine derivative with antihistaminic properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
1-(10H-Phenothiazin-1-YL)-2-(pyrrolidin-1-YL)ethane-1,2-dione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other phenothiazine derivatives.
属性
CAS 编号 |
64028-19-9 |
|---|---|
分子式 |
C18H16N2O2S |
分子量 |
324.4 g/mol |
IUPAC 名称 |
1-(10H-phenothiazin-1-yl)-2-pyrrolidin-1-ylethane-1,2-dione |
InChI |
InChI=1S/C18H16N2O2S/c21-17(18(22)20-10-3-4-11-20)12-6-5-9-15-16(12)19-13-7-1-2-8-14(13)23-15/h1-2,5-9,19H,3-4,10-11H2 |
InChI 键 |
ZFAFORMXELZMFU-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C(=O)C2=C3C(=CC=C2)SC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
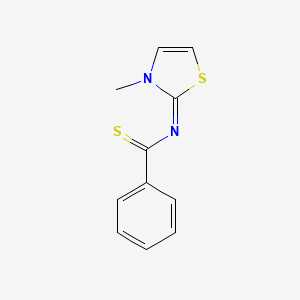
![3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-](/img/structure/B14505799.png)
![Acetic acid;4-[5-(4-hydroxy-3-methoxyphenyl)penta-1,4-dienyl]-2-methoxyphenol](/img/structure/B14505805.png)

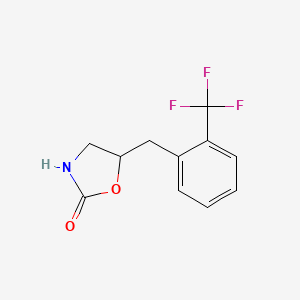
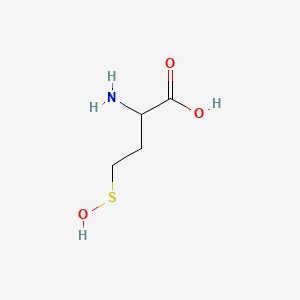
![3-Phenyl-5H-[1,3]thiazolo[4,3-a]isoindol-4-ium bromide](/img/structure/B14505819.png)
![N-[(E)-(cyanohydrazinylidene)methyl]thiophene-2-carboxamide](/img/structure/B14505824.png)
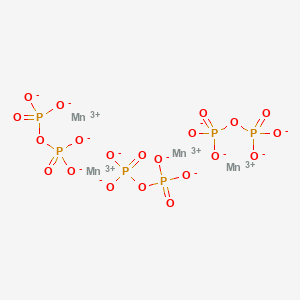
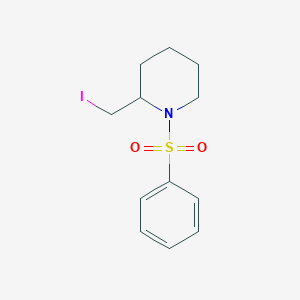
![2,5,8-Trimethylbicyclo[3.3.2]deca-2,7,9-triene](/img/structure/B14505840.png)
